8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Beschreibung
The compound 8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with ketone groups at positions 2 and 4. Key structural features include:
- Position 8: A (4-bromobenzylidene)hydrazine group, providing a planar, conjugated system with electron-withdrawing bromine.
Eigenschaften
IUPAC Name |
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)-4,5-dihydropurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN6O3/c1-27-18-17(19(29)25-21(27)30)28(11-12-31-16-5-3-2-4-6-16)20(24-18)26-23-13-14-7-9-15(22)10-8-14/h2-10,13,17-18H,11-12H2,1H3,(H,24,26)(H,25,29,30)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBHKEMXAGOYMV-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 340.34 g/mol . The compound features a tetrahydropurine structure, which is significant in various biological applications.
Antimicrobial Activity
Research has indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For example, derivatives containing the 4-bromophenyl moiety have shown efficacy against various bacterial strains. In a study focusing on hydrazone derivatives, compounds with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 µM against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of hydrazone derivatives has been widely studied. Compounds with similar structural motifs have been found to inhibit poly(ADP-ribose) polymerase (PARP) activity, which plays a crucial role in DNA repair mechanisms in cancer cells. For instance, a related compound demonstrated an EC50 value of 0.3 nM against BRCA1 mutant breast cancer cells . This suggests that the target compound may also possess similar anticancer properties.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The hydrazone structure may interact with key enzymes involved in cell proliferation and survival pathways.
- DNA Interaction : Compounds with purine-like structures can intercalate into DNA or inhibit DNA synthesis, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some hydrazones are known to induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Case Studies
A comprehensive review identified several case studies focusing on structurally related compounds:
- Study on Antibacterial Activity : A series of hydrazone derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that modifications at the phenyl ring significantly influenced their antibacterial potency .
- Anticancer Efficacy in Xenograft Models : In vivo studies showed that similar compounds effectively reduced tumor growth in xenograft models when administered orally or in combination with chemotherapeutic agents .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.34 g/mol |
| Antimicrobial MIC | 20–40 µM against S. aureus |
| Anticancer EC50 | 0.3 nM against BRCA1 mutant cells |
| Mechanism of Action | Enzyme inhibition, DNA interaction |
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 7
The substituent at position 7 significantly influences solubility, bioavailability, and target binding. Comparisons include:
Substituent Variations at Position 8
The (4-bromobenzylidene)hydrazine group at position 8 is critical for electronic and steric interactions. Comparisons include:
Key Insight : The bromine atom in the target compound provides a strong electron-withdrawing effect, likely improving binding to kinase active sites compared to chlorine or methoxy analogs.
Computational and Structural Analysis
- Graph Comparison : Graph isomorphism networks (GINs) and Tanimoto coefficients reveal high similarity (>80%) between the target compound and its 4-bromobenzylidene analogs (e.g., and ) due to shared core and substituents .
- Hydrogen Bonding: The phenoxy oxygen in the target compound may form hydrogen bonds with kinase active sites, a feature absent in aliphatic analogs .
Data Tables
Table 1: Molecular Properties of Key Compounds
*LogP values estimated using ChemAxon software.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
